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L-ALANINE-N-FMOC (2-13C)

Cat. No.: B1580346
M. Wt: 312.33
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Description

Significance of Stable Isotope Tracers in Contemporary Research

Stable isotope tracers, which are non-radioactive, have become indispensable tools in modern scientific inquiry. diagnosticsworldnews.comnih.gov Their use allows for the direct analysis of nutrient distribution, metabolism, and the fate of metabolites without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com This makes them particularly well-suited for a wide range of applications, including the study of metabolic pathways, proteomics, and drug development. diagnosticsworldnews.comscbt.com The ability to precisely track atoms and molecules with high specificity and sensitivity has driven innovation across multiple scientific disciplines. scbt.com

The primary analytical techniques for detecting stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me MS detects the mass difference of the isotope, while NMR detects atoms with different gyromagnetic ratios. wikipedia.org These methods enable the precise quantification and localization of the isotopic label within biomolecules. diagnosticsworldnews.com

Stable isotope labeling is a cornerstone of metabolomics and metabolic flux analysis (MFA), providing a way to measure the rates of metabolic reactions within a cell. researchgate.netsilantes.comnih.gov By introducing a substrate labeled with a stable isotope, such as 13C, researchers can trace the labeled atoms as they are incorporated into various metabolites. nih.gov This allows for the quantification of pathway activities and the identification of metabolic bottlenecks. fiveable.me

Overview of L-Alanine-N-Fmoc (2-13C) as a Research Tool

L-Alanine-N-Fmoc (2-13C) is a specific type of isotopically labeled compound used in chemical and biological research. It is a derivative of the amino acid L-alanine, where the carbon atom at the second position (the alpha-carbon) is replaced with the stable isotope carbon-13 (¹³C). sigmaaldrich.comeurisotop.com The "N-Fmoc" designation indicates that the amino group of the alanine (B10760859) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. sigmaaldrich.comisotope.com This protecting group is crucial for applications such as peptide synthesis, as it prevents unwanted reactions involving the amino group. alfa-chemistry.com

The primary utility of L-Alanine-N-Fmoc (2-13C) lies in its application as a tracer in various biochemical and metabolic studies. The ¹³C label at a specific position allows for precise tracking of the alanine molecule and its metabolic fate. This is particularly valuable in fields like proteomics, where it can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify proteins. ckgas.comnih.gov In these experiments, cells are grown in media containing either the "light" (unlabeled) or "heavy" (¹³C-labeled) form of an amino acid. ckgas.comnih.gov By analyzing the resulting proteins with mass spectrometry, the relative abundance of proteins from different cell populations can be determined. nih.gov

The Fmoc protecting group also makes this compound suitable for solid-phase peptide synthesis, allowing for the site-specific incorporation of a ¹³C-labeled alanine residue into a peptide chain. alfa-chemistry.com This enables detailed structural and dynamic studies of peptides and proteins using NMR spectroscopy. nih.govrsc.org

Historical Context of 13C-Labeled Amino Acids in Scientific Inquiry

The use of isotopically labeled amino acids dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. Their experiments with ¹⁵N-labeled tyrosine overturned the prevailing view of static proteins by demonstrating the dynamic nature of protein turnover in living organisms. This foundational research established isotopic labeling as a fundamental tool in metabolic research.

The development of techniques to produce and detect stable isotopes, particularly ¹³C, has significantly expanded the applications of labeled amino acids. Initially, the limited availability and high cost of enriched stable isotopes were major hurdles. nih.gov However, over the past few decades, the commercial availability of a wide variety of ¹³C-labeled amino acids has increased dramatically. nih.govoup.com

Key milestones in the application of ¹³C-labeled amino acids include:

Metabolic Flux Analysis (MFA): The development of ¹³C-MFA has provided a powerful method for quantifying the rates of metabolic pathways in living cells. researchgate.netnih.gov This technique often involves feeding cells ¹³C-labeled glucose or amino acids and then analyzing the labeling patterns in protein-bound amino acids. researchgate.net

NMR Spectroscopy: The use of ¹³C-labeled amino acids has revolutionized NMR-based studies of protein structure and dynamics. nih.govrsc.orgnih.gov Selective or uniform ¹³C labeling can simplify complex NMR spectra and enable the study of larger and more complex proteins. rsc.orgnih.govmeihonglab.com

Proteomics: The introduction of SILAC by Matthias Mann in 2002 provided a simple and accurate method for quantitative proteomics using ¹³C-labeled amino acids. ckgas.comnih.gov

The continuous development of analytical instrumentation, such as high-resolution mass spectrometers and advanced NMR techniques, has further enhanced the utility of ¹³C-labeled amino acids in scientific research. nih.govnih.gov

Interactive Data Table: Properties of L-Alanine-N-Fmoc (2-13C)

PropertyValue
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-alanine-2-13C, L-Alanine-2-13C, N-Fmoc sigmaaldrich.comisotope.com
Molecular Formula CH₃¹³CH(NH-Fmoc)CO₂H sigmaaldrich.com
Molecular Weight 312.32 g/mol sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Appearance White solid prepchem.com
Melting Point 147-153 °C sigmaaldrich.com
Application Peptide synthesis, bio NMR sigmaaldrich.comalfa-chemistry.com

Properties

Molecular Weight

312.33

Purity

98%

Origin of Product

United States

Advanced Synthesis and Stereochemical Strategies for L Alanine N Fmoc 2 13c

Precursor Selection and Design for Regiospecific ¹³C Labeling at the C-2 Position

The synthesis of L-Alanine-N-FMOC (2-¹³C) necessitates the careful selection of a precursor that already contains the ¹³C isotope at the desired location or can be readily and specifically converted to introduce the label at the C-2 position. The choice of precursor is fundamental to achieving high isotopic enrichment and chemical purity in the final product.

Several strategies exist for the introduction of the ¹³C label at the alpha-carbon (C-2) of alanine (B10760859). One common approach involves the use of commercially available, isotopically labeled starting materials. For instance, [2-¹³C]bromoacetic acid can serve as a versatile precursor. ox.ac.uk Another key precursor is [2-¹³C]glycine, which can be converted to L-alanine through various enzymatic or chemical transformations.

Biosynthetic approaches also offer a powerful route for producing L-alanine labeled at the C-2 position. Microbial fermentation systems, when cultured in media enriched with specific ¹³C-labeled carbon sources, can be engineered to produce L-alanine with high isotopic purity at the desired carbon. For example, using [1-¹³C]glucose in the culture medium can lead to the formation of [2-¹³C]alanine through the metabolic pathways of the microorganism. nih.gov

The selection of the precursor is often guided by factors such as commercial availability, cost, and the desired efficiency of the labeling strategy. The regiospecificity of the labeling is paramount to ensure that the ¹³C isotope is exclusively located at the C-2 position, which is crucial for its intended applications in spectroscopic and analytical studies. researchgate.net

Table 1: Precursors for Regiospecific ¹³C Labeling at the C-2 Position of L-Alanine
PrecursorLabeling StrategyKey Considerations
[2-¹³C]Bromoacetic acidChemical SynthesisVersatile starting material for introducing the labeled C-2 unit. ox.ac.uk
[2-¹³C]GlycineChemical or Enzymatic ConversionCan be transformed into L-alanine.
[1-¹³C]GlucoseBiosynthesis (Microbial Fermentation)Metabolic pathways lead to the formation of [2-¹³C]alanine. nih.gov
Potassium [¹³C]cyanideChemical SynthesisA source for the isotopic label in multi-step syntheses. ox.ac.uk

Detailed Synthetic Pathways for N-Fmoc Protection and Carbon-13 Incorporation

The synthesis of L-Alanine-N-FMOC (2-¹³C) involves two primary stages: the incorporation of the ¹³C isotope at the C-2 position of alanine and the subsequent protection of the amino group with the Fmoc moiety.

Achieving the desired L-stereochemistry is a critical aspect of the synthesis. Several enantioselective methods can be employed to ensure the production of the optically pure L-isomer. One approach involves the use of chiral catalysts or auxiliaries during the synthesis of the alanine backbone. For instance, asymmetric hydrogenation of a suitable prochiral precursor using a chiral rhodium or ruthenium catalyst can yield L-alanine with high enantiomeric excess. hilarispublisher.com

Another powerful technique is the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. researchgate.net This method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate, leading to the formation of the desired L-alanine stereoisomer. Subsequent removal of the chiral auxiliary and N-protection with the Fmoc group yields the final product.

Enzymatic resolution is also a viable strategy. A racemic mixture of ¹³C-labeled alanine can be treated with an enzyme that selectively acts on one enantiomer, allowing for the separation of the desired L-alanine.

Once the ¹³C-labeled L-alanine is obtained, the amino group must be protected with the Fmoc group. Standard protocols for Fmoc protection of amino acids are generally applicable to their isotopically labeled counterparts. sigmaaldrich.com The most common method involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

The reaction is typically carried out in a mixture of an organic solvent, such as dioxane or acetone, and an aqueous sodium bicarbonate or sodium carbonate solution. The pH of the reaction is crucial and must be carefully controlled to ensure efficient protection of the amino group without significant side reactions. The Fmoc group is stable under acidic conditions but can be readily removed with a weak base like piperidine (B6355638), making it ideal for solid-phase peptide synthesis (SPPS).

The purification of the final product, L-Alanine-N-FMOC (2-¹³C), is typically achieved through crystallization or chromatography to ensure high chemical and isotopic purity. ckisotopes.com

Table 2: Key Synthetic Steps and Reagents
StepReagent/MethodPurpose
¹³C Incorporation[2-¹³C]Bromoacetic acid, [2-¹³C]Glycine, or BiosynthesisIntroduction of the carbon-13 isotope at the C-2 position. ox.ac.uknih.gov
Enantioselective SynthesisChiral catalysts, diastereoselective alkylation, or enzymatic resolutionTo obtain the desired L-stereoisomer. hilarispublisher.comresearchgate.net
N-Fmoc ProtectionFmoc-Cl or Fmoc-OSu in basic conditionsProtection of the amino group for subsequent applications like peptide synthesis.

Derivatization and Further Functionalization of L-Alanine-N-FMOC (2-¹³C) Building Blocks

The primary application of L-Alanine-N-FMOC (2-¹³C) is as a building block in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain on a solid support. The ¹³C label at the C-2 position of the alanine residue serves as a powerful probe for structural and dynamic studies of the resulting peptide or protein by NMR spectroscopy. ox.ac.uk

Further derivatization of the L-Alanine-N-FMOC (2-¹³C) building block is generally not performed before its incorporation into a peptide chain. However, once incorporated, the peptide can be further modified. For instance, the N-terminus of the peptide can be acetylated or attached to other molecules of interest. The C-terminus can be amidated.

The true functionalization comes from the strategic placement of the ¹³C-labeled alanine within a peptide sequence. This allows researchers to selectively monitor the local environment and dynamics of that specific residue within the larger biomolecule. This site-specific labeling is invaluable for studying protein folding, protein-ligand interactions, and enzyme mechanisms. ox.ac.uklifetein.com

The use of L-Alanine-N-FMOC (2-¹³C) in conjunction with other isotopically labeled amino acids (e.g., with ¹⁵N or deuterium) can provide even more detailed structural and dynamic information through multi-dimensional NMR experiments.

Applications of L Alanine N Fmoc 2 13c in High Resolution Analytical Spectroscopy

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for studying the structure, dynamics, and interactions of biomolecules at atomic resolution in solution. duke.edu The introduction of isotope labels like ¹³C is often essential to overcome challenges such as low natural abundance (1.1% for ¹³C) and spectral complexity, especially in larger proteins. nih.govnih.gov L-Alanine-N-FMOC (2-¹³C) is used to synthesize peptides and proteins with an enriched ¹³C nucleus at a specific backbone position, significantly enhancing the quality and type of information obtainable from NMR experiments. isotope.com

Elucidation of Protein and Peptide Structural Conformations via ¹³C Detection

The precise three-dimensional structure of a protein or peptide is fundamental to its biological function. The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment, which is in turn defined by the molecule's conformation. The ¹³C label at the alpha-carbon (Cα) of an alanine (B10760859) residue, introduced using L-Alanine-N-FMOC (2-¹³C), serves as a direct probe of the protein backbone.

The Cα chemical shift is highly correlated with the backbone dihedral angles phi (φ) and psi (ψ), which define the local secondary structure (e.g., α-helix, β-sheet, or random coil). By measuring the ¹³C chemical shifts of these specifically labeled sites, researchers can gain critical insights into the secondary and tertiary structure of the biomolecule. For instance, alanine Cα nuclei in an α-helical conformation typically resonate at a higher frequency (downfield) compared to those in a β-sheet conformation. nih.gov This site-specific information is invaluable for refining structural models and understanding how proteins fold into their functional shapes.

Table 1: Typical ¹³C Chemical Shifts of Alanine Cα in Different Secondary Structures

Secondary StructureTypical Cα Chemical Shift Range (ppm)
α-Helix52.5 - 57.5
β-Sheet49.0 - 54.0
Random Coil51.5 - 52.5

Note: These values are approximate and can be influenced by neighboring residues and other local environmental factors.

Investigation of Dynamic Processes and Conformational Changes in Biomolecules

Proteins are not static entities; their functions often depend on a range of dynamic motions occurring over multiple timescales. NMR spectroscopy is uniquely suited to characterize these dynamic processes. A ¹³C label at the alanine Cα position acts as a sensitive reporter on backbone flexibility and conformational exchange.

Techniques such as ¹³C relaxation experiments (measuring T1, T2, and heteronuclear NOE) can provide quantitative information about the amplitude and timescale of bond vector motions. These measurements reveal regions of the protein backbone that are rigid versus those that are flexible, which can be critical for processes like substrate binding, allosteric regulation, and protein-protein interactions. nih.gov The specific placement of the ¹³C probe allows for a detailed, residue-specific mapping of the protein's dynamic landscape.

Development of Advanced NMR Experiments Leveraging Specific ¹³C Labeling

Selective isotopic labeling is a cornerstone of modern multidimensional NMR experiments designed to study large and complex biomolecules. nih.gov Incorporating ¹³C at a specific alanine residue simplifies crowded spectra that would otherwise be intractable if the protein were uniformly labeled with ¹³C. meihonglab.com This spectral simplification reduces signal overlap and allows for the unambiguous assignment and analysis of resonances. nih.gov

This strategy enables the use of powerful heteronuclear correlation experiments, such as the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the ¹³C nucleus with its directly attached proton. whiterose.ac.uk For a protein selectively labeled with L-Alanine-N-FMOC (2-¹³C), the ¹H-¹³C HSQC spectrum would ideally show only cross-peaks corresponding to the labeled alanine residues, providing a clean window into specific regions of the protein. This approach is particularly advantageous for studying large macromolecular complexes where uniform labeling would result in overwhelming spectral complexity. copernicus.org

Strategies for Isotopic Enrichment of Proteins and Peptides for NMR Analysis

The primary method for incorporating L-Alanine-N-FMOC (2-¹³C) into a biomolecule is through solid-phase peptide synthesis (SPPS). SPPS is a chemical method for synthesizing peptides and small proteins by sequentially adding protected amino acid residues to a growing chain attached to a solid support. The Fmoc group on the labeled alanine protects its amino terminus, preventing unwanted side reactions, and is readily removed at the appropriate step in the synthesis cycle. advancedchemtech.com This makes L-Alanine-N-FMOC (2-¹³C) an ideal reagent for creating custom-synthesized, site-specifically labeled peptides for NMR analysis.

For larger proteins that are not accessible by chemical synthesis, isotopic labeling is achieved through biological expression systems. nih.gov While L-Alanine-N-FMOC (2-¹³C) itself is not directly used in cell culture, the unprotected L-Alanine (2-¹³C) can be added to the growth medium. In specialized cases, such as cell-free protein synthesis, specific labeled amino acids can be added to the reaction mixture, leading to their efficient incorporation into the expressed protein. copernicus.org This allows for the production of larger proteins with selective labeling at alanine positions, enabling detailed NMR studies that would otherwise be impossible. copernicus.org

Role in Quantitative Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become an indispensable tool in proteomics for identifying and quantifying thousands of proteins from complex biological samples. The use of stable isotopes is central to many quantitative MS strategies, as it allows for the accurate comparison of protein abundance between different samples.

Stable Isotope Labeling in Cell Culture (SILAC) for Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. thermofisher.comchempep.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one or more amino acids, which are isotopically "light" (natural abundance) in one medium and "heavy" (e.g., ¹³C or ¹⁵N enriched) in the other. yale.edu After experimental treatment, the protein samples are combined, digested (usually with trypsin), and analyzed by MS. The mass difference between the heavy and light peptide pairs allows for the direct and accurate relative quantification of protein levels.

While SILAC traditionally relies on labeled arginine and lysine (B10760008) because trypsin cleaves after these residues, ensuring that most peptides will be labeled, the methodology can be adapted. Unprotected L-Alanine (2-¹³C) can be used in SILAC-based experiments to track protein synthesis and turnover. medchemexpress.com

More directly, L-Alanine-N-FMOC (2-¹³C) is used to synthesize heavy-isotope-labeled peptides that serve as internal standards for targeted quantitative MS experiments, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). In this approach, a known quantity of the synthetic, heavy-labeled peptide is "spiked" into a biological sample. By comparing the MS signal intensity of the endogenous "light" peptide to the "heavy" standard, researchers can achieve precise and absolute quantification of the target protein. isotope.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation of Peptides

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving accurate and precise quantification of molecules in complex mixtures. The technique's foundation lies in the use of an isotopically labeled version of the analyte as an internal standard. nih.gov L-Alanine-N-FMOC (2-¹³C) is instrumental in this context for synthesizing peptide standards that are chemically identical to their endogenous counterparts but have a distinct, higher mass due to the ¹³C label.

The process involves adding a precisely known amount of the ¹³C-labeled synthetic peptide (the "heavy" standard) to a biological sample containing the natural, unlabeled peptide (the "light" analyte). nih.govacs.org The heavy standard and the light analyte exhibit nearly identical physicochemical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. jpt.com

Within the mass spectrometer, the instrument distinguishes between the light and heavy peptide based on their mass-to-charge (m/z) ratio. By measuring the signal intensity ratio of the heavy standard to the light analyte, the exact quantity of the endogenous peptide in the original sample can be calculated with high accuracy. This method effectively corrects for sample loss during preparation and variations in instrument response, making it a gold standard for absolute quantification. nih.gov

Table 1: Mass Shift due to ¹³C Incorporation This table illustrates the principle of mass differentiation in IDMS. A hypothetical peptide containing one alanine residue is shown, with and without the ¹³C label from L-Alanine-N-FMOC (2-¹³C).

Peptide StateAlanine ResidueChange in Mass (Da)Example m/z (singly charged)
Endogenous ("Light")¹²C-Alanine0500.00
Internal Standard ("Heavy")¹³C-Alanine+1.00335501.00

Integration of L-Alanine-N-FMOC (2-13C) in Targeted Proteomics Assays

Targeted proteomics aims to accurately measure the abundance of a specific, predefined set of proteins in a sample, often for biomarker discovery and validation. researchgate.net L-Alanine-N-FMOC (2-¹³C) is a key building block for creating the stable isotope-labeled (SIL) peptides that are essential for these assays. jpt.com These synthetic SIL peptides serve as internal standards for the target peptides produced by the proteolytic digestion of the protein of interest.

In a typical targeted proteomics workflow, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), a known concentration of the SIL peptide is spiked into the sample digest. unc.edu During liquid chromatography-mass spectrometry (LC-MS) analysis, the mass spectrometer is programmed to specifically monitor for both the light (endogenous) and heavy (SIL standard) peptide signals.

The co-elution and identical fragmentation patterns of the light and heavy peptide pairs provide high confidence in identification. The ratio of their signal intensities allows for precise quantification of the endogenous peptide, which in turn reflects the concentration of the parent protein. researcher.life The high purity and defined isotopic enrichment of L-Alanine-N-FMOC (2-¹³C) ensure the synthesis of high-quality standards, which is critical for the reproducibility and transferability of these assays across different laboratories. researchgate.netaltabioscience.com

Methodological Advancements in MS Detection of Labeled Metabolites and Peptides

The utility of L-Alanine-N-FMOC (2-¹³C) and other stable isotope-labeled compounds is greatly enhanced by continuous advancements in mass spectrometry technology. High-resolution mass spectrometers (HRMS), such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are particularly impactful. nih.govmdpi.com These technologies provide the mass accuracy and resolving power necessary to clearly distinguish between the isotopic peaks of labeled and unlabeled biomolecules, even in highly complex biological matrices. nih.govacs.org

Key advancements include:

High-Resolution Mass Analyzers : HRMS instruments can measure m/z values with parts-per-million (ppm) accuracy, allowing for the confident separation of the ¹³C-labeled peptide from other near-isobaric interferences. nih.govmdpi.com This high resolution is critical for minimizing quantification errors and ensuring the specificity of the measurement.

Enhanced Sensitivity : Modern mass spectrometers exhibit attomolar sensitivities, enabling the detection and quantification of very low-abundance peptides and metabolites. acs.org This is crucial for biomarker research where target proteins may be present in minute quantities.

Computational Tools : Sophisticated software has been developed to automate the analysis of isotopically labeled data. These tools can accurately calculate isotope enrichment, deconvolve complex spectra, and perform quantitative analysis by fitting experimental isotope patterns to statistically derived distributions. acs.orgacs.org This reduces manual error and increases throughput.

Combined Methodologies : The integration of stable isotope labeling with techniques like Mass Spectrometry Imaging (MSI) allows for the spatial analysis of metabolic flux within tissues. mdpi.com Furthermore, new computational methods use the mass isotopomer distributions (MIDs) from ¹³C-labeled reference materials to help identify previously unknown metabolites based on their biochemical origins. biorxiv.org

These methodological improvements ensure that the data generated using standards derived from L-Alanine-N-FMOC (2-¹³C) are not only precise but also highly reliable, pushing the boundaries of quantitative biological research. chromatographyonline.comnih.gov

Table 2: Impact of Mass Spectrometry Resolution on Peptide Analysis

FeatureLow-Resolution MSHigh-Resolution MS (e.g., Orbitrap)
Resolving Power ~1,000 - 5,000>100,000 mdpi.com
Mass Accuracy >100 ppm<5 ppm acs.org
Distinguishing Labeled vs. Unlabeled Peptides May be difficult, peaks can overlapClear separation of isotopic peaks nih.gov
Confidence in Identification ModerateHigh, reduces ambiguity
Quantification Accuracy Prone to interferenceHigh, minimizes errors from overlapping signals

Integration of L Alanine N Fmoc 2 13c in Peptide and Protein Engineering Research

Application in Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptide Constructs

Fmoc-SPPS is the predominant method for chemically synthesizing peptides. altabioscience.com The use of protected amino acids like L-Alanine-N-FMOC (2-13C) is essential to this process, preventing unwanted side reactions and ensuring the stepwise, controlled elongation of the peptide chain on an insoluble resin support. altabioscience.com The Fmoc group provides temporary protection for the alpha-amino group, which can be selectively removed under mild basic conditions at each cycle of the synthesis. advancedchemtech.comchempep.com

In Fmoc-SPPS, the peptide is assembled one amino acid at a time. Each cycle involves two key steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. shoko-sc.co.jp

Deprotection: The Fmoc group is typically removed using a weak amine base, with a 20% solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF) being the standard reagent. altabioscience.comchempep.com This reaction proceeds via a β-elimination mechanism. The completion of this step is crucial and can be monitored by UV spectroscopy, as the byproducts are strong chromophores. chempep.com

Coupling: The subsequent coupling step involves activating the carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond with the newly liberated N-terminal amine of the resin-bound peptide. altabioscience.com Common activation reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to improve efficiency and minimize side reactions. chempep.comshoko-sc.co.jp

When working with expensive isotope-labeled amino acids like L-Alanine-N-FMOC (2-13C), optimization is key to maximize incorporation efficiency and minimize waste. Research protocols often adjust the molar equivalents of the labeled amino acid. While standard, unlabeled amino acids might be used in a five-fold excess, labeled residues are typically coupled using a reduced excess (e.g., two equivalents) to conserve the valuable material. shoko-sc.co.jp To compensate for the lower concentration, the coupling time may be extended to ensure the reaction proceeds to completion. shoko-sc.co.jp

Synthesis StepStandard ReagentsKey Optimization Parameters for Labeled Residues
Fmoc Deprotection 20% Piperidine in DMFEnsure complete removal to expose the free amine for coupling.
Amino Acid Activation DIC / OxymaUse of efficient and fast-acting coupling agents.
Coupling 5 equivalents of Fmoc-AA-OHReduce to 1.5-2 equivalents for the labeled amino acid.
Reaction Time Standard coupling times (e.g., 60 seconds at 105°C)Increase coupling time (e.g., 2 minutes or more) to ensure high yield. shoko-sc.co.jp

This interactive table summarizes common optimization strategies for incorporating isotope-labeled amino acids in Fmoc-SPPS.

The primary purpose of synthesizing peptides with stable isotopes is to create precision tools for analytical applications. jpt.com By incorporating L-Alanine-N-FMOC (2-13C), researchers can produce peptide ligands and mimics that are chemically identical to their natural counterparts but are "visible" to certain analytical techniques. jpt.com

These labeled peptides are invaluable in several fields:

Quantitative Proteomics: In mass spectrometry-based proteomics, isotope-labeled peptides serve as ideal internal standards for the precise quantification of proteins in complex biological samples. shoko-sc.co.jpphoenixpeptide.com Because the labeled standard has a known mass shift but co-elutes with the unlabeled target peptide, it can correct for variations in sample preparation and instrument analysis, leading to highly accurate measurements. shoko-sc.co.jp

Biomolecular NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. jpt.com The introduction of a ¹³C label at a specific site, such as the alpha-carbon of alanine (B10760859), provides a distinct signal that can be used to probe the local environment of that residue. This helps in assigning NMR signals and characterizing molecular interactions in detail. rsc.org

Metabolic Flux Analysis: Isotope-labeled amino acids and the peptides derived from them can be used as tracers to follow metabolic pathways within cells, providing insights into cellular physiology and disease states. nih.govmedchemexpress.com

Exploitation in Protein Engineering and Non-Canonical Amino Acid Incorporation

Beyond synthetic peptides, L-Alanine-N-FMOC (2-13C) contributes to the more complex field of protein engineering. Here, the goal is often to introduce specific labels into large recombinant proteins to study discrete regions or functionalities.

Site-specific labeling involves incorporating an isotope-labeled amino acid at a single, defined position within a protein. rsc.org This is a powerful strategy for reducing the complexity of analytical data, particularly in NMR studies of large proteins. rsc.orgutoronto.ca While methods exist for residue-specific labeling during protein expression (e.g., by providing a labeled amino acid in the growth media), protein synthesis and semi-synthesis offer a route to incorporate labels with absolute positional control. rsc.org For instance, a synthetically created peptide containing L-Alanine-(2-¹³C) can be ligated to a larger, recombinantly expressed protein fragment, a technique central to segmental labeling. This approach allows researchers to use the ¹³C nucleus as a precise biophysical probe to study protein folding, conformational changes, and binding interfaces. nih.gov

The incorporation of L-Alanine-(2-¹³C) is a form of protein modification where the "modification" is the isotopic label itself. This modification is subtle, imparting no significant change to the protein's structure or function, which is a major advantage over bulky fluorescent or spin labels that can perturb the system under study. jpt.com The development of proteins containing these labeled residues enables a range of biophysical experiments. For example, isotope-edited infrared spectroscopy (IR) can utilize ¹³C labels to resolve the signals of individual residues, providing information on the secondary structure and hydrogen bonding environment of specific sites within a protein. nih.gov

Studying large, multi-domain proteins by NMR is challenging due to severe signal overlap in the spectra. nih.govresearchgate.net Segmental isotopic labeling is an advanced strategy developed to overcome this limitation. rsc.orgnih.gov This approach involves labeling only a specific domain or segment of a large protein, leaving the rest of the molecule unlabeled. nih.govnih.gov This dramatically simplifies the resulting NMR spectrum, allowing for detailed analysis of the labeled region. nih.gov

Two prominent techniques for achieving segmental labeling are:

Expressed Protein Ligation (EPL): This method involves ligating two or more protein fragments together. nih.gov One fragment can be a synthetic peptide produced by SPPS using L-Alanine-N-FMOC (2-13C) and other labeled amino acids, while the other fragment(s) are produced recombinantly in unlabeled form. The fragments are designed with specific reactive groups (e.g., a C-terminal thioester and an N-terminal cysteine) that allow them to be chemically and seamlessly joined together. utoronto.canih.gov

Protein Trans-Splicing (PTS): This technique uses naturally occurring or engineered "split inteins." rsc.org The protein of interest is divided into two parts, each fused to one half of a split intein. When the two constructs are mixed, the intein fragments recognize each other, self-excise, and ligate the flanking protein segments with a native peptide bond. rsc.org This allows a recombinantly expressed, isotope-labeled domain to be ligated to an unlabeled one. rsc.orgnih.gov

These methodologies allow researchers to place ¹³C labels, derived from precursors like L-Alanine-N-FMOC (2-13C), into specific regions of large protein complexes, making previously intractable systems amenable to high-resolution structural analysis by NMR. nih.govnih.gov

TechniqueDescriptionKey Features
Expressed Protein Ligation (EPL) Chemically ligates a synthetic, labeled peptide to a recombinant, unlabeled protein fragment. nih.govRequires a C-terminal thioester on one fragment and an N-terminal cysteine on the other. utoronto.ca
Protein Trans-Splicing (PTS) Uses split inteins to catalyze the ligation of two separately expressed protein fragments. rsc.orgRelies on high-affinity interaction between intein fragments; can be performed at low concentrations. rsc.org

This interactive table compares two major methodologies used for the segmental isotopic labeling of proteins.

L Alanine N Fmoc 2 13c As a Tracer in Metabolic Flux Analysis Mfa

Foundational Principles of ¹³C-Metabolic Flux Analysis using Isotope Tracers

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in metabolic engineering and systems biology for elucidating the rates of intracellular metabolic reactions. creative-proteomics.com The fundamental principle involves introducing a substrate enriched with ¹³C, a stable (non-radioactive) isotope of carbon, into a cell culture or organism. creative-proteomics.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various intermediary metabolites and, eventually, into macromolecules like proteins and RNA. creative-proteomics.com

The distribution of these ¹³C atoms within the metabolic network is not random; it is a direct consequence of the active metabolic pathways and their respective fluxes. nih.gov Different pathways will result in distinct patterns of ¹³C labeling in the products. creative-proteomics.com By measuring the specific arrangement of ¹³C atoms (the isotopomer distribution) in key metabolites, particularly proteinogenic amino acids, researchers can computationally reconstruct the flow of carbon through the network. researchgate.net This process allows for the accurate quantification of metabolic fluxes that would be impossible to determine from stoichiometric balancing alone, especially for parallel pathways and metabolic cycles. nsf.gov The richness of the data provided by isotope labeling measurements allows for high-precision estimation of these fluxes. nsf.gov

The success and precision of a ¹³C-MFA study are critically dependent on the rational design of the isotope labeling experiment, particularly the choice of the ¹³C-labeled tracer. frontiersin.orgnih.gov The goal is to select a tracer, or a combination of tracers, that maximizes the information obtained about the specific fluxes of interest. nih.gov An optimal tracer will produce significantly different labeling patterns for different potential flux distributions, thereby increasing the sensitivity of the measurement.

For example, using L-Alanine specifically labeled at the second carbon, [2-¹³C]Alanine, can provide targeted information. Alanine (B10760859) is closely linked to pyruvate, a central node in metabolism connecting glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. When [2-¹³C]Alanine is introduced, the label enters the pyruvate pool. The subsequent distribution of this ¹³C label into metabolites of the TCA cycle and other amino acids can reveal the relative fluxes around the pyruvate node.

The selection process often involves computational simulations to predict which tracer will provide the best resolution for the fluxes in a given metabolic network model. researchgate.net Factors considered include the specific pathways to be investigated and the analytical methods available for measurement. nih.gov Parallel labeling experiments, where cells are grown in separate cultures with different ¹³C tracers (e.g., [1,2-¹³C₂]glucose in one and [U-¹³C₅]glutamine in another), can provide complementary information and significantly improve the accuracy and scope of the flux analysis. nih.govresearchgate.net

Table 1: Example Tracer Selection for Resolving Key Metabolic Pathways
Tracer SubstratePrimary Metabolic Area ProbedRationale
[1,2-¹³C₂]GlucoseGlycolysis & Pentose Phosphate Pathway (PPP)Provides high precision for estimating the split ratio between glycolysis and the PPP, a critical flux node. nih.govresearchgate.net
[U-¹³C₆]GlucoseOverall Central Carbon MetabolismUniformly labels all glucose-derived metabolites, giving a broad overview of carbon flow throughout the network. nih.gov
[U-¹³C₅]GlutamineTCA Cycle & AnaplerosisEffectively probes the TCA cycle activity, particularly in mammalian cells where glutamine is a key substrate. nih.govresearchgate.net
[2-¹³C]AlaninePyruvate Metabolism & TCA Cycle EntryDirectly labels the pyruvate pool, offering high sensitivity for reactions involving pyruvate, such as pyruvate carboxylase and pyruvate dehydrogenase fluxes.

¹³C-MFA can be performed under two distinct assumptions regarding the metabolic state of the system: isotopic steady state or isotopic non-stationary (dynamic) conditions. nih.gov

Steady-State MFA is the most established approach. It assumes that the cells are in a metabolic and isotopic steady state. researchgate.net This means that intracellular metabolite concentrations and fluxes are constant over time, and the isotopic labeling of metabolites has reached a stable equilibrium. researchgate.netresearchgate.net To achieve this, cells are typically cultured for a duration sufficient for the ¹³C label to be fully incorporated into the metabolic network and biomass components, such as protein. creative-proteomics.com The analysis of ¹³C patterns in protein-bound amino acids is a hallmark of this method, as proteins integrate the isotopic label over a longer period, providing a time-averaged and robust measurement of the metabolic state. researchgate.net

Dynamic or Isotopically Nonstationary MFA (INST-MFA) analyzes the system while it is at a metabolic steady state but before it has reached isotopic steady state. vanderbilt.eduuclouvain.be This method involves introducing the ¹³C tracer and then collecting samples of intracellular metabolites at multiple, short time intervals during the transient labeling phase. vanderbilt.edu The rate at which different metabolite pools become labeled is dependent on the fluxes through them and their pool sizes. vanderbilt.edu This dynamic approach can provide information that is inaccessible through steady-state analysis, such as the fluxes in pathways with very large intermediate pools or in autotrophic systems that cannot be resolved at isotopic steady state. vanderbilt.edu It also offers the potential to estimate intracellular metabolite concentrations alongside fluxes. vanderbilt.edu

Table 2: Comparison of Steady-State and Dynamic MFA Methodologies
FeatureSteady-State MFADynamic MFA (INST-MFA)
Core Assumption Metabolic and isotopic steady state has been reached. researchgate.netMetabolic steady state exists, but isotopic labeling is transient. vanderbilt.edu
Typical Samples Analyzed Proteinogenic amino acids, macromolecules (e.g., RNA). creative-proteomics.comIntracellular intermediary metabolites. vanderbilt.edu
Sampling Protocol Single time point after prolonged incubation. creative-proteomics.comMultiple, rapid time points after tracer introduction. vanderbilt.edu
Key Outputs High-precision time-averaged intracellular fluxes. nsf.govIntracellular fluxes and potentially metabolite pool sizes. vanderbilt.edu
Primary Advantage Robust and technically well-established; less sensitive to rapid metabolic fluctuations. researchgate.netCan resolve fluxes in slow-labeling systems and provides additional data on pool sizes. vanderbilt.edu

Experimental Design and Data Acquisition for ¹³C-MFA Studies

The experimental workflow for a ¹³C-MFA study involves several meticulous steps, from preparing the labeled media to the final analysis of isotopic data. ingentaconnect.com Each stage requires careful planning and execution to ensure the generation of high-quality data for accurate flux determination.

The first experimental step is the cultivation of cells or microorganisms in a chemically defined medium where a primary carbon source is replaced with its ¹³C-labeled counterpart. ingentaconnect.com For example, in a study designed to trace alanine metabolism, a standard culture medium would be prepared, but the unlabeled L-alanine would be substituted with L-Alanine (2-¹³C).

The precise concentration and isotopic purity of the labeled substrate must be known and verified, as this information is a critical input for the computational flux model. nih.gov For many experiments, particularly with mammalian cells, multiple carbon sources like glucose and glutamine are present, and one or more may be supplied in a labeled form to probe different parts of the network simultaneously. creative-proteomics.com The goal is to provide the labeled compound in a way that allows it to be taken up and metabolized by the cells, thereby distributing the isotopic label throughout the intracellular metabolic network. creative-proteomics.com

After the cells have been cultured with the ¹³C tracer, the next step is to harvest the biomass and measure the resulting distribution of the ¹³C label. researchgate.net A common and highly informative approach is to analyze the labeling patterns of proteinogenic amino acids. researchgate.net This involves hydrolyzing the total cell protein to break it down into its constituent amino acids.

The mixture of amino acids is then analyzed to determine the mass isotopomer distribution (MID) for each amino acid. nih.gov The MID describes the fraction of each amino acid that contains zero, one, two, or more ¹³C atoms (referred to as M+0, M+1, M+2, etc.). nih.gov Since the biosynthetic pathways for amino acids are well-known and originate from specific precursors in central carbon metabolism (e.g., alanine from pyruvate, glutamate from α-ketoglutarate), their labeling patterns provide a detailed readout of the isotopic enrichment of the core metabolic network. researchgate.net This data serves as the primary input for the flux calculation models. researchgate.net

Table 3: Hypothetical Mass Isotopomer Distribution (MID) for Alanine
Mass IsotopomerDescriptionExample Fractional Abundance (%)
M+0Alanine with no ¹³C atoms15.0
M+1Alanine with one ¹³C atom80.0
M+2Alanine with two ¹³C atoms4.5
M+3Alanine with three ¹³C atoms0.5

Several analytical techniques are used to measure the isotopic composition of metabolites, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent. ingentaconnect.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for ¹³C-MFA, especially for analyzing proteinogenic amino acids. creative-proteomics.comrwth-aachen.de Before analysis, the amino acids must be chemically derivatized to make them volatile. youtube.com This process attaches a chemical group to the amino acid, such as in the creation of TBDMS derivatives. The derivatized sample is then injected into the GC, which separates the individual amino acids. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. youtube.com The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the precise quantification of the different mass isotopomers (M+0, M+1, M+2, etc.) of the amino acid and its fragments. rwth-aachen.deyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly used for MFA, particularly for dynamic labeling studies that measure a wide range of intracellular metabolites. youtube.com LC-MS can analyze a broader spectrum of compounds than GC-MS, including non-volatile and thermally fragile metabolites, often without the need for chemical derivatization. nih.gov The liquid chromatograph separates the metabolites, which are then ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer to determine their mass isotopomer distributions. nih.gov Both GC-MS and LC-MS provide the critical data on isotopic labeling patterns that are essential for calculating metabolic fluxes. nih.gov

Computational Modeling and Algorithms for Flux Estimation

Metabolic Flux Analysis (MFA) using tracers like L-Alanine-N-FMOC (2-13C) is fundamentally a model-based technique. The accurate quantification of intracellular metabolic fluxes relies on a synergistic combination of isotopic labeling data and sophisticated computational tools. This process involves the development of a precise metabolic network model, the application of robust mathematical frameworks to relate labeling patterns to fluxes, and rigorous statistical analysis to ensure the reliability of the results.

Development of Metabolic Network Models for Flux Quantification

The initial and one of the most critical steps in 13C-MFA is the construction of a metabolic network model. This model serves as a structured representation of the biochemical reactions occurring within the cell and is the foundation upon which flux calculations are based.

The development process begins with defining the scope of the metabolic network to be investigated. For studies involving central carbon metabolism, this typically includes key pathways such as:

Glycolysis

Pentose Phosphate Pathway (PPP)

Tricarboxylic Acid (TCA) Cycle

Anaplerotic and cataplerotic reactions

Biosynthetic pathways for amino acids, nucleotides, and lipids

Information for constructing these models is often sourced from publicly available databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc. nih.govoup.comkbase.usreadthedocs.iometwarebio.com These resources provide detailed information on known metabolic reactions, the enzymes that catalyze them, and the specific carbon atom transitions from substrates to products. This atom-level mapping is crucial for accurately simulating the distribution of isotopic labels throughout the network. researchgate.net

Once the network of reactions is defined, it is translated into a stoichiometric model. This model mathematically represents the mass balance of each metabolite in the network. Under the assumption of a metabolic steady state (where the concentrations of intracellular metabolites are constant), the rate of production of each metabolite must equal its rate of consumption. This principle is expressed through a system of linear equations that constrain the possible values of the metabolic fluxes. The use of 13C-labeled tracers, such as 13C-alanine, provides additional constraints that allow for the resolution of fluxes that would be indeterminable from stoichiometry alone. researchgate.net The model must also account for the compartmentation of metabolic pathways, for instance, distinguishing between mitochondrial and cytosolic reactions in eukaryotic cells.

Mathematical Frameworks for Isotope Balancing and Flux Calculation

With a metabolic network model in place, the next step is to use a mathematical framework to connect the experimentally measured isotope labeling patterns of metabolites to the unknown intracellular fluxes. The distribution of 13C isotopes in metabolites is a complex, non-linear function of the metabolic fluxes.

Historically, isotopomer and cumomer balancing methods were used, but these could become computationally intensive for large-scale networks. A significant advancement in this area is the Elementary Metabolite Unit (EMU) framework . nih.govnih.govaiche.orgcapes.gov.brfrontiersin.org The EMU approach significantly reduces the computational complexity by decomposing the metabolic network into smaller, independent units. nih.govnih.govaiche.orgfrontiersin.org This method identifies the minimum amount of information required to simulate the isotopic labeling of the measured metabolites, thereby reducing the number of system equations by an order of magnitude or more without any loss of information. nih.govnih.gov

The core of these frameworks involves setting up a system of algebraic equations that describe the isotopic steady-state for each metabolite fragment. The labeling state of a particular metabolite is determined by the labeling states of its precursor metabolites and the fluxes of the reactions that produce it. By measuring the mass isotopomer distributions (MIDs) of key metabolites (often proteinogenic amino acids, which provide a time-integrated view of the precursor labeling states), the system of equations can be solved to find the set of fluxes that best explains the observed labeling patterns. This is typically achieved through a non-linear least-squares regression, where the objective is to minimize the sum of squared residuals (SSR) between the experimentally measured and the model-predicted MIDs. nih.gov

Statistical Analysis and Confidence Interval Determination for Estimated Fluxes

A common method for assessing the quality of the flux map is the chi-square (χ²) statistical test. This test evaluates the goodness-of-fit between the model predictions and the experimental data. researchgate.netresearchgate.net If the calculated SSR falls within a statistically acceptable range, it indicates that the metabolic model provides a good description of the biological system.

Due to the non-linear nature of the relationship between fluxes and isotopomer distributions, linear statistical methods are often inadequate for determining confidence intervals. nih.gov Therefore, more robust methods are employed:

Parameter Continuation/Sensitivity Analysis: This method involves systematically varying each flux from its best-fit value and re-optimizing the remaining fluxes to determine the range within which the SSR remains below a certain statistical threshold. This provides a precise 95% confidence interval for each estimated flux. researchgate.net

Monte Carlo Simulations: This approach involves generating a large number of artificial datasets by adding random noise (consistent with the experimental measurement error) to the best-fit data. Fluxes are then re-estimated for each of these artificial datasets. The distribution of the resulting flux estimates is used to determine the confidence intervals. nih.govresearchgate.net

These statistical analyses provide a measure of the certainty with which each flux was determined. Wide confidence intervals may indicate that the available isotopic labeling data is insufficient to precisely resolve a particular flux, suggesting the need for additional tracer experiments to improve resolution. nih.gov

Diverse Research Applications of 13C-MFA with Labeled Alanine

The use of 13C-labeled tracers, including L-Alanine-N-FMOC (2-13C), in Metabolic Flux Analysis has been instrumental in advancing our understanding of cellular metabolism across a wide range of biological systems. By tracing the path of the 13C label from alanine as it is incorporated into the central carbon metabolism, researchers can quantify the rates of key metabolic pathways.

Elucidation of Central Carbon Metabolism in Microorganisms

Microorganisms are widely used in industrial biotechnology for the production of biofuels, biochemicals, and pharmaceuticals. Optimizing these production processes often requires a detailed understanding of their central carbon metabolism. 13C-MFA is a powerful tool for this purpose.

In a study on Escherichia coli, 13C-MFA with 13C-labeled alanine as a tracer was used to characterize amino acid metabolism. The results revealed that under these conditions, the metabolism is dominated by high fluxes through the TCA cycle, with significantly lower fluxes in other pathways like glycolysis and the pentose phosphate pathway. udel.edu This type of information is critical for metabolic engineering efforts aimed at redirecting carbon from central metabolism towards the synthesis of a desired product.

Table 1: Representative Metabolic Fluxes in E. coli Grown on 13C-Alanine

Metabolic Pathway Reaction Relative Flux (normalized to Alanine uptake rate of 100)
TCA Cycle Citrate Synthase 85 ± 5
Isocitrate Dehydrogenase 80 ± 6
Succinate Dehydrogenase 75 ± 7
Glycolysis/Gluconeogenesis Pyruvate Kinase -10 ± 3
Phosphoenolpyruvate Carboxykinase 15 ± 4

| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | 5 ± 2 |

Investigation of Metabolic Pathway Rewiring in Engineered Cell Lines

Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are the predominant hosts for the production of therapeutic proteins. Genetic engineering is commonly used to improve the productivity and growth characteristics of these cells. These genetic modifications can lead to significant "rewiring" of metabolic pathways, and 13C-MFA is an essential tool for quantifying these changes.

By comparing the metabolic flux maps of wild-type and engineered cell lines, researchers can identify both intended and unintended consequences of genetic modifications. For instance, the overexpression of a particular gene might successfully increase the flux towards a desired product but could also lead to bottlenecks in other parts of the metabolism or the accumulation of toxic byproducts.

13C-MFA studies in CHO cells have revealed key metabolic shifts associated with high-productivity states. These often involve an efficient channeling of carbon through glycolysis to the TCA cycle, coupled with altered anaplerotic fluxes to support biomass and product synthesis. While glucose and glutamine are the most common tracers, the labeling patterns of all proteinogenic amino acids, including alanine, are measured to provide the necessary constraints for flux calculations. The labeling pattern of alanine, which is directly synthesized from pyruvate, is a key indicator of glycolytic and TCA cycle activity.

Table 2: Comparison of Central Carbon Metabolism Fluxes in Wild-Type vs. Engineered High-Producing CHO Cells

Metabolic Flux Wild-Type CHO (Relative Flux) Engineered CHO (Relative Flux)
Glycolysis
Glucose Uptake 100 120
Lactate Production 80 50
TCA Cycle
Pyruvate Dehydrogenase 15 45
Citrate Synthase 25 60
Anaplerosis

Note: This table presents illustrative data reflecting typical metabolic shifts observed in engineered, high-producing CHO cell lines compared to their wild-type counterparts. The data is based on the principles and findings reported in the literature on mammalian cell 13C-MFA.

By providing a quantitative snapshot of cellular metabolism, 13C-MFA with tracers like L-Alanine-N-FMOC (2-13C) offers invaluable insights for rational metabolic engineering and bioprocess optimization.

Studies on Metabolic Phenotypes in Various Biological Systems (excluding human clinical context)

The application of ¹³C-labeled tracers is instrumental in characterizing the metabolic phenotypes of a wide range of biological systems, from microorganisms to plant cells. While specific studies employing L-Alanine-N-FMOC (2-¹³C) as a tracer are not prominently documented in publicly available research, the principles of MFA allow us to understand its potential applications. A tracer like 2-¹³C-L-alanine can provide valuable insights into the metabolic state of non-human biological systems.

Microbial Systems:

In microorganisms such as bacteria and yeast, L-alanine plays a crucial role in nitrogen metabolism and as a precursor for protein synthesis. By introducing 2-¹³C-L-alanine into the growth medium, researchers can trace the carbon backbone of alanine as it is metabolized. For instance, the ¹³C label at the second carbon can be tracked as alanine is converted to pyruvate by alanine aminotransferase. This labeled pyruvate can then enter the TCA cycle, and the distribution of the ¹³C label in TCA cycle intermediates and other amino acids can reveal the relative fluxes through these central metabolic pathways.

For example, in Saccharomyces cerevisiae (yeast), studies have utilized fractional ¹³C labeling of amino acids to explore central carbon metabolism. nih.gov Such approaches have helped to unravel the complexities of compartmentalized metabolism between the cytosol and mitochondria. nih.gov While these studies may not have specifically used 2-¹³C-L-alanine, they demonstrate the power of using labeled amino acids to understand metabolic phenotypes.

A hypothetical study using 2-¹³C-L-alanine in a bacterial culture could yield data on the relative activity of anaplerotic and cataplerotic reactions around the pyruvate node. The table below illustrates the kind of data that could be generated.

MetaboliteIsotopic Enrichment (%) from [2-¹³C]-L-AlanineInferred Pathway Activity
Pyruvate85High alanine-to-pyruvate conversion
Lactate15Low fermentative activity
Citrate40Significant entry of alanine-derived carbon into the TCA cycle
Malate35Active TCA cycle and anaplerotic pathways
Glutamate50High transamination activity and connection to TCA cycle

Plant Systems:

In plant cells, L-alanine is involved in nitrogen transport and storage. The use of a 2-¹³C-L-alanine tracer could help in understanding how nitrogen assimilation is coordinated with carbon metabolism. By tracing the labeled carbon, researchers could quantify the flux of alanine towards protein synthesis, its conversion to pyruvate for energy production, or its role in photorespiration. This information is critical for efforts in metabolic engineering of plants to improve crop yields and nutritional value.

Optimization of Host Cell Metabolism for Biotechnological Production

The optimization of host cell metabolism is a cornerstone of modern biotechnology, aiming to enhance the production of recombinant proteins, biofuels, and other valuable chemicals. ¹³C-MFA is a key tool in this endeavor, providing a detailed map of metabolic fluxes that can help identify bottlenecks and guide genetic engineering strategies. researchgate.netvanderbilt.edu

Improving Recombinant Protein Production:

The production of recombinant proteins in host cells like Escherichia coli, yeast, or mammalian cells (e.g., CHO cells) imposes a significant metabolic burden on the host. nih.gov This can lead to reduced growth rates and lower product yields. By using ¹³C-labeled tracers, including amino acids, researchers can investigate how the metabolic fluxes are redistributed in response to the demands of protein synthesis.

Using a 2-¹³C-L-alanine tracer could help in quantifying the flux of alanine towards the synthesis of the recombinant protein. This is particularly relevant as alanine is a common amino acid in many proteins. Furthermore, by tracing the fate of the alanine-derived carbon, it is possible to understand how the central carbon metabolism is rewired to support the increased energy and precursor demands for protein production. For instance, an increase in the flux from alanine to the TCA cycle could indicate a higher energy demand.

The following table presents hypothetical data from a ¹³C-MFA study aimed at optimizing recombinant protein production in an industrial yeast strain, comparing a wild-type (WT) strain with a metabolically engineered (ME) strain.

Metabolic Flux (relative units)Wild-Type StrainEngineered StrainInterpretation
Alanine Uptake Rate100120Increased precursor availability in ME strain.
Alanine to Pyruvate80100Enhanced conversion to central metabolism.
Pyruvate to TCA Cycle5070Increased energy production to support protein synthesis.
Alanine to Protein Synthesis2045Higher incorporation into the recombinant protein in ME strain.
Flux to Byproducts105Reduced carbon loss to non-productive pathways.

By analyzing such data, metabolic engineers can identify targets for further optimization. For example, if the conversion of alanine to pyruvate is identified as a bottleneck, the expression of alanine aminotransferase could be upregulated. Conversely, if significant carbon is being lost to byproduct formation, the corresponding pathways could be knocked out. vanderbilt.edu

Enhancing Biofuel and Chemical Production:

Emerging Research Frontiers and Methodological Innovations

Development of Novel L-Alanine-N-FMOC Derivatives with Enhanced Utility

The strategic modification of the foundational L-Alanine-N-FMOC (2-13C) structure holds the key to unlocking new experimental possibilities. While L-Alanine-N-FMOC (2-13C) is a cornerstone for introducing a single ¹³C label at a specific position, the development of novel derivatives is an active area of research aimed at enhancing its utility in solid-phase peptide synthesis (SPPS) and other biochemical applications. chemimpex.comadvancedchemtech.com

One avenue of exploration involves the synthesis of derivatives with altered protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group is a standard for protecting the alpha-amino group of amino acids during peptide synthesis. chemimpex.comnih.gov However, the development of derivatives with alternative protecting groups that offer different deprotection conditions could provide greater flexibility and orthogonality in the synthesis of complex peptides, particularly those containing post-translational modifications. nih.gov

Furthermore, the creation of multi-labeled L-Alanine-N-FMOC derivatives is a significant area of interest. For instance, the synthesis of L-Alanine-N-FMOC labeled with both ¹³C and ¹⁵N (e.g., L-Alanine-N-Fmoc (¹³C₃, 99%; ¹⁵N, 99%)) provides a more substantial mass shift, which is advantageous for certain mass spectrometry-based quantitative proteomics studies. isotope.com The development of derivatives with site-specific deuterium (B1214612) labeling in addition to the ¹³C label could also offer enhanced sensitivity and resolution in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The table below summarizes potential areas for the development of novel L-Alanine-N-FMOC derivatives.

Derivative TypePotential EnhancementRationale
Alternative Protecting Groups Increased synthetic flexibility and orthogonalityAllows for selective deprotection in the presence of other sensitive functional groups.
Multi-Isotope Labeling (e.g., ¹³C and ¹⁵N) Greater mass shift for mass spectrometryImproves the accuracy and resolution of quantitative proteomics experiments. isotope.com
Deuterium Labeling Enhanced sensitivity in NMR and mass spectrometryProvides additional spectroscopic handles for structural and dynamic studies.
Modified Side Chains Introduction of novel functionalitiesEnables the synthesis of peptides with unique chemical properties for specific applications.

These advancements in derivative design are poised to expand the toolkit available to researchers, enabling more sophisticated and informative experiments.

Advanced Automation and High-Throughput Approaches in Labeled Peptide Synthesis

The synthesis of peptides incorporating isotopically labeled amino acids like L-Alanine-N-FMOC (2-13C) has been significantly propelled by advancements in automation and high-throughput methodologies. creative-peptides.com Traditional manual peptide synthesis is often laborious and prone to human error, making it unsuitable for the large-scale production required for modern proteomics and drug discovery. creative-peptides.comnih.gov

Automated peptide synthesizers, which are now commonplace in research laboratories, have revolutionized the field. nih.govamericanpeptidesociety.org These instruments automate the repetitive cycles of deprotection, amino acid coupling, and washing steps inherent to solid-phase peptide synthesis (SPPS). americanpeptidesociety.org This automation not only increases the speed and efficiency of synthesis but also enhances the reproducibility and purity of the final peptide product. creative-peptides.combachem.com The use of pre-packaged, high-purity Fmoc-amino acids, including isotopically labeled variants, further streamlines this process. merckmillipore.com

High-throughput peptide synthesis platforms have emerged to meet the growing demand for large libraries of labeled peptides. nih.govrsc.org These systems can synthesize hundreds or even thousands of unique peptides simultaneously. nih.gov Such libraries are invaluable for applications like targeted proteomics, where a large number of stable isotope-labeled peptides are required as internal standards for the absolute quantification of proteins. nih.govrsc.orgnih.gov Cell-free protein synthesis systems are also being explored as a high-throughput method for producing stable isotope-labeled peptides and proteins. nih.govrsc.orgresearchgate.net

The table below highlights key advancements in automated and high-throughput labeled peptide synthesis.

TechnologyKey FeaturesImpact on Labeled Peptide Synthesis
Automated Solid-Phase Peptide Synthesizers Robotic handling of reagents and automated reaction cycles. americanpeptidesociety.orgIncreased speed, efficiency, and reproducibility of synthesis. creative-peptides.com
High-Throughput Parallel Synthesis Platforms Simultaneous synthesis of multiple peptides in a microplate format. nih.govEnables the rapid generation of large libraries of labeled peptides for proteomics.
Cell-Free Protein Synthesis Systems In vitro synthesis of peptides and proteins. nih.govrsc.orgOffers a scalable and high-throughput alternative for producing labeled standards. nih.govresearchgate.net

These technological innovations are making the synthesis of peptides containing L-Alanine-N-FMOC (2-13C) and other labeled amino acids more accessible and scalable, thereby accelerating research in numerous fields.

Integration of Isotopic Tracing with Multi-Omics Data for Systems Biology Research

The integration of stable isotope tracing, using compounds like L-Alanine-N-FMOC (2-13C), with multi-omics datasets represents a powerful approach for gaining a holistic understanding of complex biological systems. creative-proteomics.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct more comprehensive models of cellular function and regulation.

Isotopic tracers provide a dynamic view of metabolic pathways, allowing researchers to measure the flux of metabolites through specific reactions. nih.govkuleuven.be When ¹³C-labeled alanine (B10760859), derived from L-Alanine-N-FMOC (2-13C) incorporated into a peptide or protein, is introduced into a biological system, the ¹³C label is incorporated into downstream metabolites. researchgate.net By tracking the distribution of the isotope over time using techniques like mass spectrometry or NMR, it is possible to quantify metabolic fluxes. researchgate.netnih.gov

This metabolic flux data can then be integrated with other omics data to provide a more complete picture. For example, changes in metabolic fluxes can be correlated with changes in gene expression (transcriptomics) or protein abundance (proteomics) to identify key regulatory points in metabolic networks. nih.gov This integrated approach can reveal how genetic or environmental perturbations affect not just the levels of biomolecules, but the rates at which they are processed.

The following table outlines the synergistic potential of integrating isotopic tracing with various omics technologies.

Omics TechnologyData ProvidedSynergy with Isotopic Tracing
Genomics Information on genetic makeup and potential for metabolic pathways. creative-proteomics.comHelps to interpret flux data in the context of the underlying genetic blueprint.
Transcriptomics Measurement of gene expression levels. creative-proteomics.comCorrelates changes in metabolic flux with the expression of enzymes involved in the pathway.
Proteomics Quantification of protein abundance and post-translational modifications. nih.govLinks changes in enzyme levels to alterations in metabolic pathway activity.
Metabolomics Measurement of the levels of small molecule metabolites. irisotope.comProvides a snapshot of the metabolic state that can be complemented by the dynamic flux information from isotopic tracers.

This multi-omics approach is particularly valuable in systems biology for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark.

Future Prospects for L-Alanine-N-FMOC (2-13C) in Chemical Biology and Material Science

The versatility of L-Alanine-N-FMOC (2-13C) and other isotopically labeled amino acids suggests a promising future beyond their current applications. In chemical biology, the ability to precisely introduce an isotopic label is crucial for elucidating the mechanisms of complex biological processes. The development of novel peptide-based therapeutics is a significant area where L-Alanine-N-FMOC (2-13C) will continue to play a vital role. chemimpex.com By incorporating ¹³C labels into drug candidates, researchers can track their metabolic fate and interactions with target molecules, providing valuable insights for drug design and optimization. diagnosticsworldnews.com

Furthermore, the use of stable isotope labeling in conjunction with advanced imaging techniques, such as mass spectrometry imaging, holds the potential to visualize the spatial distribution of peptides and their metabolites within tissues and cells with high resolution. This could provide unprecedented insights into drug delivery and mechanism of action.

In the field of material science, the incorporation of isotopically labeled amino acids into self-assembling peptides and other biomaterials is an emerging area of research. These labeled materials can be used to probe the structure and dynamics of self-assembly processes using techniques like solid-state NMR. Understanding these fundamental processes is critical for the rational design of novel biomaterials with tailored properties for applications in tissue engineering, drug delivery, and nanotechnology.

The table below summarizes the future prospects for L-Alanine-N-FMOC (2-13C) in these burgeoning fields.

FieldFuture ApplicationPotential Impact
Chemical Biology Elucidating drug mechanisms of action.Facilitates the development of more effective and targeted therapeutics. diagnosticsworldnews.com
Chemical Biology Advanced molecular imaging.Enables visualization of peptide and drug distribution in biological systems.
Material Science Probing biomaterial self-assembly.Informs the rational design of novel biomaterials with controlled properties.
Material Science Development of "smart" biomaterials.Creation of materials that can respond to specific biological cues, tracked by isotopic labels.

As analytical technologies continue to advance in sensitivity and resolution, the applications of L-Alanine-N-FMOC (2-13C) and its derivatives are expected to expand, further solidifying their importance as indispensable tools in both biological and materials research.

Q & A

Q. What are the standard methodologies for synthesizing L-ALANINE-N-FMOC (2-13C), and how is isotopic purity ensured?

L-ALANINE-N-FMOC (2-13C) is synthesized via enzymatic or chemical methods using 13C-labeled precursors (e.g., [2-13C]pyruvate) in transamination reactions. The FMOC (9-fluorenylmethyloxycarbonyl) group is introduced to protect the amino group during solid-phase peptide synthesis (SPPS). Isotopic purity (>98%) is validated using NMR spectroscopy (e.g., 13C-NMR to confirm labeling at the C2 position) and mass spectrometry (MS) to detect isotopic enrichment .

Q. What purification techniques are recommended for isolating L-ALANINE-N-FMOC (2-13C) from reaction mixtures?

High-performance liquid chromatography (HPLC ) with reversed-phase C18 columns is the gold standard. Gradient elution using acetonitrile/water (with 0.1% trifluoroacetic acid) effectively separates the FMOC-protected product from unreacted precursors. Purity is confirmed via LC-MS and thin-layer chromatography (TLC) .

Q. How should researchers handle and store L-ALANINE-N-FMOC (2-13C) to maintain stability?

Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid exposure to moisture or strong acids/bases, which can hydrolyze the FMOC group. Always use gloves and lab coats to prevent contamination, and follow institutional safety protocols for isotopic waste disposal .

Q. What analytical techniques are critical for characterizing L-ALANINE-N-FMOC (2-13C)?

  • 13C-NMR : Confirms isotopic labeling at the C2 position and quantifies enrichment.
  • High-resolution MS : Validates molecular mass and isotopic distribution (e.g., [M+H]+ ion at m/z 354.1 for 13C-labeled variants).
  • Infrared spectroscopy (IR) : Detects FMOC-related carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can L-ALANINE-N-FMOC (2-13C) be used to study metabolic flux in cardiac or neurological disease models?

In hyperpolarized 13C-MRI studies, the compound is injected into model organisms to track real-time incorporation into TCA cycle intermediates (e.g., citrate or glutamate). For example, in cardiac hypertrophy models, [2-13C] labeling reveals altered glycolytic vs. oxidative metabolism under high-fat diets. Data normalization to [2-13C]pyruvate ratios ensures accurate flux quantification .

Q. What strategies mitigate isotopic dilution when using L-ALANINE-N-FMOC (2-13C) in cell culture studies?

  • Use serum-free media to avoid unlabeled amino acid interference.
  • Optimize incubation time to balance tracer uptake and metabolic turnover.
  • Validate results with gas chromatography-MS (GC-MS) to correct for natural abundance 13C .

Q. How does the FMOC group influence peptide synthesis kinetics compared to other protecting groups (e.g., Boc or Cbz)?

The FMOC group’s base-labile nature (removed with piperidine) allows orthogonal deprotection in SPPS. Unlike acid-labile Boc groups, FMOC compatibility with acid-stable resins (e.g., Wang resin) enables sequential synthesis of complex peptides. Kinetic studies show FMOC deprotection rates are pH-dependent, requiring optimization for high-yield coupling .

Q. How can contradictory data arise in metabolic studies using L-ALANINE-N-FMOC (2-13C), and how should they be resolved?

Contradictions may stem from:

  • Isotopic scrambling : Verify purity post-experiment via NMR.
  • Tissue-specific metabolism : Compare flux in isolated mitochondria vs. whole-tissue assays.
  • Tracer concentration effects : Perform dose-response curves to identify saturation thresholds .

Q. What are the advantages of using L-ALANINE-N-FMOC (2-13C) over uniformly labeled (U-13C) variants in enzyme kinetics studies?

Site-specific labeling at C2 simplifies data interpretation for enzymes targeting the α-carbon (e.g., alanine transaminase). U-13C labeling introduces complexity due to overlapping signals in NMR, whereas [2-13C] provides unambiguous tracking of the pro-R configuration in chiral centers .

Q. How can researchers integrate L-ALANINE-N-FMOC (2-13C) into multi-isotope tracing workflows (e.g., with 15N or 2H labels)?

  • Use dual-isotope LC-MS/MS to distinguish 13C from 15N labels in protein turnover studies.
  • In dynamic nuclear polarization (DNP) experiments, combine with hyperpolarized [15N]ammonia to study hepatic gluconeogenesis pathways. Cross-validate with isotopic correlation analysis to resolve overlapping metabolic nodes .

Methodological Tables

Q. Table 1. Key Analytical Parameters for L-ALANINE-N-FMOC (2-13C)

TechniqueParameterValue/ObservationReference
13C-NMRChemical shift (C2 position)~35 ppm[6, 18]
HRMS[M+H]+354.1 (±0.01 Da)[14]
HPLC Retention TimeC18 column, 60% ACN8.2 ± 0.3 min[14]

Q. Table 2. Comparison of Labeling Strategies in Metabolic Studies

Isotope PatternApplicationAdvantageLimitation
[2-13C]Chiral metabolism studiesSite-specific trackingLimited to α-carbon pathways
U-13C3Global flux analysisBroad pathway coverageSpectral overlap in NMR
[15N] + [2-13C]Protein turnoverDual-isotope quantificationHigher cost/complexity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.